Methacrol 2138F

Description

Propriétés

IUPAC Name |

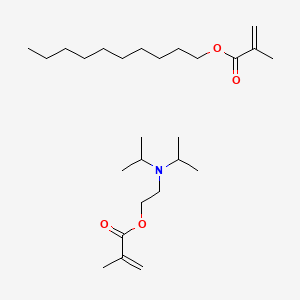

decyl 2-methylprop-2-enoate;2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2.C12H23NO2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h2,4-12H2,1,3H3;10-11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWIKDCYRKRCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(=C)C.CC(C)N(CCOC(=O)C(=C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30398-61-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, polymer with decyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30398-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70929097 | |

| Record name | 2-[Di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate--decyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30398-61-9, 135640-50-5 | |

| Record name | Methacrol 2138F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030398619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, polymer with decyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[Di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate--decyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure, Synthesis Methodologies, and Analog Research

Structural Elucidation in Research Contexts: Copolymers of Diisopropylaminoethyl Methacrylate (B99206) and Decyl Methacrylate

The structural characterization of copolymers derived from diisopropylaminoethyl methacrylate (DIPAEMA) and decyl methacrylate (DMA) is crucial for understanding their properties and potential applications. Researchers employ a variety of analytical techniques to elucidate the molecular architecture of these copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool for determining the copolymer composition, i.e., the relative ratio of the two monomer units in the polymer chains. It also provides insights into the microstructure, such as the sequence distribution of the monomers (random, alternating, or blocky).

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is utilized to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers. This information is vital as the mechanical and solution properties of polymers are highly dependent on these parameters.

Infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups from both monomers within the copolymer structure, such as the carbonyl groups of the methacrylate esters and the amine group of DIPAEMA.

Research on Novel Synthetic Routes and Polymerization Strategies for Methacrol 2138F Analogs

The synthesis of copolymers of DIPAEMA and DMA can be achieved through various polymerization techniques. The choice of method influences the copolymer's architecture, molecular weight, and functionality.

Conventional free-radical polymerization is a common method due to its simplicity and compatibility with a wide range of monomers. However, it offers limited control over the polymer structure. More advanced techniques, known as controlled radical polymerization (CRP), have been extensively researched to synthesize well-defined copolymers with predictable molecular weights and narrow molecular weight distributions. These methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

The synthesis of block copolymers, where long sequences of one monomer are followed by long sequences of the other, allows for the creation of materials with distinct domains and self-assembly properties. Statistical or random copolymers, where the monomers are distributed randomly along the polymer chain, exhibit properties that are an average of the two homopolymers.

Investigation of Polymerization Mechanisms Relevant to this compound Constituents

A deep understanding of the polymerization mechanisms is essential for controlling the synthesis process and tailoring the final properties of the copolymers.

Free Radical Polymerization Dynamics

In free-radical polymerization, the process is initiated by a radical species, which attacks a monomer molecule, creating a new radical that can then react with other monomers in a chain reaction. The key steps are initiation, propagation, and termination. The kinetics of this process for DIPAEMA and DMA copolymerization would be influenced by factors such as monomer reactivity ratios, initiator concentration, and temperature. The reactivity ratios determine the tendency of a growing polymer chain ending in one monomer to add the same or the other monomer, which in turn dictates the copolymer composition and microstructure.

Controlled Radical Polymerization Techniques (e.g., RAFT Polymerization) Applied to this compound Monomers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful CRP technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com This method involves a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains, allowing for controlled growth. The application of RAFT to the copolymerization of DIPAEMA and DMA enables the synthesis of well-defined block copolymers and other complex architectures. sigmaaldrich.com The choice of CTA is critical for the successful RAFT polymerization of these monomers.

Design and Synthesis of Functional Polymer and Copolymer Analogs for Comparative Studies

The versatility of methacrylate chemistry allows for the design and synthesis of a wide range of functional polymer and copolymer analogs for comparative studies. By systematically varying the chemical structure of the monomers, researchers can investigate structure-property relationships.

For instance, analogs can be created by:

Varying the alkyl chain length of the non-functional methacrylate: Instead of decyl methacrylate, other alkyl methacrylates like butyl methacrylate or stearyl methacrylate can be used to study the effect of hydrophobicity on the copolymer's properties.

Modifying the amine substituent in the functional monomer: Diethylaminoethyl methacrylate or dimethylaminoethyl methacrylate can be used in place of DIPAEMA to investigate the influence of the steric hindrance and basicity of the amine group on the copolymer's responsiveness. mdpi.comnih.govnih.gov

Introducing other functional monomers: Monomers containing hydroxyl, carboxylic acid, or other functional groups can be incorporated to impart new properties to the copolymer.

These comparative studies are essential for fine-tuning the material properties for specific applications and for gaining a fundamental understanding of how monomer structure translates to macroscopic polymer behavior.

| Parameter | Diisopropylaminoethyl Methacrylate (DIPAEMA) | Decyl Methacrylate (DMA) |

| Monomer Structure | Contains a tertiary amine group | Contains a long alkyl chain |

| Key Property Contribution | pH-responsiveness, hydrophilicity at low pH | Hydrophobicity, flexibility |

Integration and Performance in Polymeric Systems Research

Role of Methacrol 2138F as a Polymeric Additive in Poly(ether urethane (B1682113) urea) (PEUU) Systems

This compound has been employed as an additive in PEUU systems to enhance specific performance characteristics, particularly concerning surface properties and interactions with biological media epdf.pubresearchgate.net. Its amphiphilic nature allows it to influence interfacial behavior, leading to modulated surface properties such as reduced protein adsorption epdf.pubresearchgate.netresearchgate.net. Studies have indicated that this compound can contribute to the formation of a protective layer against degradation due to its inherent stability epdf.pub. It has been incorporated into PEUU formulations, sometimes at concentrations such as 5% by weight, alongside other stabilizers like Santowhite® and vitamin E, in efforts to improve biostability and mitigate degradation processes smolecule.comresearchgate.netresearchgate.net. The additive's presence is often characterized by its dispersion within the PEUU matrix, forming distinct domains epdf.pubsmolecule.comresearchgate.net.

Microstructure and Dispersion Characteristics in Polymer Blends

The integration of this compound into PEUU matrices often results in phase separation due to its general immiscibility with the base polymer epdf.pubsmolecule.comresearchgate.net. This immiscibility leads to the formation of discrete domains dispersed throughout the PEUU. Investigations utilizing techniques such as Scanning Electron Microscopy (SEM) have been instrumental in characterizing these microstructural features researchgate.netresearchgate.net. The solubility parameters of both the additive and the base polymer are often considered to interpret the observed phase separation behavior researchgate.net.

Table 1: Dispersion Characteristics of this compound in PEUU

| Characteristic | Finding | Supporting Snippet(s) |

| Immiscibility | Generally immiscible with PEUU | epdf.pubsmolecule.comresearchgate.net |

| Domain Formation | Dispersed in discrete domains | epdf.pubsmolecule.comresearchgate.net |

| Domain Size | Approximately 0.5 microns | smolecule.com |

| Leaching Behavior | Observed to leach from the polymer matrix | smolecule.comresearchgate.netresearchgate.net |

| Surface Alteration | Associated with surface pitting | smolecule.comresearchgate.netresearchgate.net |

Investigations into Immiscibility and Domain Formation

The immiscibility of this compound with PEUU is a key aspect driving its dispersion into discrete domains. Research has shown that these domains, often on the order of 0.5 microns, can undergo changes over time, particularly during implantation smolecule.com. A significant finding is the observation that this compound can leach out from the polymer matrix, a process that has been linked to the formation of surface pitting on the PEUU material smolecule.comresearchgate.netresearchgate.net. This leaching behavior suggests a dynamic interaction between the additive and the polymer matrix, impacting the long-term integrity and surface morphology of the modified material.

Research on Mechanical Response and Deformation Mechanisms of Modified Polymeric Materials

While the provided research snippets focus heavily on the surface modification and dispersion characteristics of this compound in PEUU, detailed quantitative data on the specific impact of this additive on the bulk mechanical response and deformation mechanisms of PEUU is not extensively detailed. However, the observed leaching of this compound and the resultant surface pitting indicate physical alterations to the material's surface, which could indirectly influence surface-level mechanical behavior or wear resistance. The primary functional benefits highlighted are related to surface properties, such as reduced protein adsorption, rather than bulk mechanical reinforcement or modification of deformation mechanisms.

Table 2: Influence of this compound on Protein Adsorption in PEUU

| Protein/Adsorption Type | Finding | Supporting Snippet(s) |

| General Protein Adsorption | Significantly lower adsorption compared to base PEUU | researchgate.net |

| Fibrinogen Adsorption | Reduced adsorption observed | researchgate.netresearchgate.net |

| Albumin Adsorption | Reduced adsorption observed | researchgate.net |

| Loading Range Effect | Adsorption did not vary significantly across tested loading ranges (0.25 wt% to 20.0 wt%) | researchgate.net |

| Surface Enrichment | Surface enrichment documented, leading to lower protein adsorption | epdf.pub |

Interactions with Biological Milieux: Mechanistic and Surface Investigations

Cellular Response Studies at Methacrol 2138F-Modified Material Interfaces

In contrast to protein adsorption, the cellular response to this compound as an additive in poly(etherurethane urea) (PEUU) elastomers has been the subject of quantitative investigation. These studies have primarily focused on the foreign body response, a critical aspect of long-term biocompatibility.

Investigations into Foreign Body Giant Cell (FBGC) Adherence and Morphology

When a biomaterial is implanted, it elicits a foreign body reaction, which can lead to the fusion of macrophages to form foreign body giant cells (FBGCs) on the material's surface. bohrium.com The adherence and morphology of these cells are key indicators of the material's interaction with the host's immune system.

Research on PEUU elastomers containing 5% this compound as an antifume agent has been conducted to understand these interactions. nih.gov Studies have shown a correlation between the adhesion of FBGCs and the biostability of polyurethanes, where the presence of these cells has been linked to surface cracking and pitting over time. bohrium.com In vivo studies using a cage implant system have been employed to observe the formation of FBGCs on the surface of these modified polymers. bohrium.com The primary goal of this research is to predict the effects of polymer characteristics on cellular responses in vivo. nih.gov

Quantitative Analysis of Cellular Coverage and Density

Quantitative models have been developed to describe the formation of FBGCs on polymer surfaces over time. These models utilize kinetic parameters to analyze the cellular response, including the initial density of adherent macrophages that participate in FBGC formation (d(o)) and the rate constant for cell fusion (k). nih.gov These parameters are then used to calculate the time-dependent density of FBGCs (dfc). nih.govhku.hk

The table below summarizes the kinetic parameters for FBGC formation on a base poly(etherurethane urea) and the same polymer modified with additives, including this compound, under strained conditions.

Table 1: Kinetic Parameters of Foreign Body Giant Cell (FBGC) Formation on Strained Poly(etherurethane urea) (PEUU) Elastomers

| Material Composition | Initial Macrophage Density (d(o)) (cells/mm²) | Cell Fusion Rate Constant (k) (x10⁻³ mm²/cell·day) | FBGC Density at 5 weeks (dfc) (cells/mm²) |

|---|---|---|---|

| Base PEUU | 115 | 0.85 | 95 |

| PEUU + 1% Santowhite | 60 | 0.70 | 55 |

| PEUU + 5% this compound | 110 | 0.80 | 90 |

| PEUU + 1% Santowhite + 5% this compound | 75 | 0.75 | 65 |

Data derived from theoretical analysis of in vivo macrophage adhesion and foreign body giant cell formation on strained poly(etherurethane urea) elastomers. nih.gov

These findings indicate that while this compound is included in biomaterial formulations, its influence on the key kinetic parameters of FBGC formation is minimal compared to other additives like antioxidants. nih.gov

Research into Biocompatibility Aspects in in vitro Models

The biocompatibility of methacrylic acid copolymers, a class of materials to which this compound is presumed to belong, is a critical determinant of their suitability for biomedical applications. Due to the limited publicly available information specifically identifying the chemical composition of "this compound," this section will review the in vitro biocompatibility of structurally related and commonly utilized methacrylic copolymers. These studies provide essential insights into the cellular responses to this class of polymers.

In vitro biocompatibility is primarily assessed through cytotoxicity assays that measure the potential of a material to cause cell damage or death. These assessments are crucial for predicting how a material might behave when in contact with biological tissues. The research findings consistently indicate that the biocompatibility of methacrylic copolymers is influenced by several factors, including the specific monomers used, their ratios within the copolymer, and the potential for unreacted monomers to leach out. nih.gov

One of the most extensively studied monomers in this class is 2-hydroxyethyl methacrylate (B99206) (HEMA). Polymers based on HEMA are often favored in biomedical applications due to their hydrophilicity and generally good biocompatibility. nih.govresearchgate.net However, the presence of unreacted HEMA monomer has been shown to be a source of cytotoxicity. researchgate.netnih.gov Studies have demonstrated that HEMA can induce apoptosis in macrophages, indicating a potential inflammatory response. nih.gov

Copolymers of HEMA with other alkyl acrylates have been investigated to modulate the physical and biological properties of the resulting materials. For instance, copolymers of HEMA with ethyl acrylate (EA) and butyl acrylate (BA) have been evaluated for their potential use as temporary skin substitutes. These studies found that specific compositions, such as P(HEMA-co-EA) with 15-25% EA content and P(HEMA-co-BA) with 10-25% BA content, exhibited non-cytotoxic characteristics in direct and indirect contact tests with L929 and normal human dermal fibroblasts. researchgate.net

Similarly, copolymers of methyl methacrylate (MMA) are widely used in dental and orthopedic applications. The biocompatibility of polymethylmethacrylate (PMMA) and its copolymers is a significant area of research. Studies have shown that the addition of comonomers like ethyl methacrylate (EMA), butyl methacrylate (BMA), and isobutyl methacrylate (IBMA) to MMA can result in copolymers with high cell viability, often exceeding 90%, in cytotoxicity tests using MTT assays. ejmanager.comannalsmedres.org This suggests that these copolymer resins are generally biocompatible. ejmanager.comannalsmedres.org However, the release of residual MMA monomer is a known issue that can lead to adverse cellular reactions. nih.gov

The data from various in vitro studies on methacrylic copolymers are summarized in the interactive data tables below to provide a clearer understanding of their biocompatibility profiles.

Table 1: Biocompatibility of HEMA-Based Copolymers in in vitro Models

| Copolymer Composition | Cell Line | Assay | Key Findings | Reference |

| P(HEMA-co-EA) (15-25% EA) | L929, Normal Human Dermal Fibroblasts | Direct and Indirect Contact Tests | Non-cytotoxic | researchgate.net |

| P(HEMA-co-BA) (10-25% BA) | L929, Normal Human Dermal Fibroblasts | Direct and Indirect Contact Tests | Non-cytotoxic | researchgate.net |

| PHEMA | RAW264.7 Macrophages | MTT Assay | Dose-dependent decrease in cell viability | nih.gov |

| PHEMA | L929 Fibroblasts | Viability Assays | Conflicting reports: some studies show decreased viability, others report no cytotoxicity. researchgate.net | researchgate.net |

Table 2: Biocompatibility of MMA-Based Copolymers in in vitro Models

| Copolymer Composition | Cell Line | Assay | Cell Viability (%) | Reference |

| PMMA with 10% EMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 20% EMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 30% EMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 40% EMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 10% BMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 20% BMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 30% BMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 40% BMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 10% IBMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 20% IBMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 30% IBMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

| PMMA with 40% IBMA | Not Specified | MTT Assay | >90% | ejmanager.comannalsmedres.org |

Degradation Pathways and Biostability Investigations

Research on the Degradation Mechanisms of Methacrol 2138F within Polymer Composites

Studies examining the degradation of this compound within polymer composites aim to elucidate the processes leading to material deterioration and the release of components. These mechanisms are crucial for predicting the lifespan and performance of materials containing this additive.

Studies on Leaching Phenomena and its Consequences for Material Integrity

A notable finding indicates that this compound can leach at a rate of 5.2% over 90 days when exposed to 50°C water immersion numberanalytics.com. This process is directly linked to changes in surface hydrophobicity and a decrease in the material's modulus numberanalytics.com.

Table 1: Leaching Rate of this compound from Polymer Composites

| Environmental Condition | Duration | Leached this compound (%) | Observed Consequences on Material Integrity |

| 50°C Water Immersion | 90 days | 5.2 | Decreased modulus, altered hydrophobicity |

| Simulated Environment | Not specified | Not specified | Reduced tensile strength, embrittlement |

Investigation of Surface Pitting and Deterioration Related to this compound Presence

The presence of this compound has been associated with increased surface degradation, specifically in the form of pitting and micro-cracking epdf.pubnumberanalytics.comsmolecule.comresearchgate.net. Investigations using microscopy techniques, such as Scanning Electron Microscopy (SEM), have revealed that this compound can act as nucleation sites for degradation processes or contribute to localized chemical reactions on the polymer surface epdf.pubsmolecule.com. This surface deterioration can compromise the material's protective barrier function and aesthetic appearance, leading to increased surface roughness epdf.pubnumberanalytics.com. In some observed cases, pitting was attributed to the diffusion of this compound aggregates out of the polymer matrix, potentially enhanced by cellular activity in biological environments researchgate.net.

Comparative Biostability Studies of this compound-Containing Polyurethanes

Comparative studies have assessed the biostability of polyurethanes modified with this compound against control materials. These investigations explore how the additive influences the material's resistance to biological degradation, such as microbial colonization or enzymatic attack. Research suggests that polyurethanes containing this compound may exhibit reduced biostability compared to their unmodified counterparts numberanalytics.comresearchgate.netresearchgate.net. For instance, samples incorporating this compound have shown a higher susceptibility to enzymatic degradation and increased microbial load on their surfaces numberanalytics.comresearchgate.net.

Table 2: Comparative Biostability of Polyurethanes with and without this compound

| Material Type | Exposure Condition | Degradation Metric | Comparative Result |

| Polyurethane (Control) | 6 months soil burial | Weight Loss (%) | Baseline |

| Polyurethane + this compound | 6 months soil burial | Weight Loss (%) | 15% higher than control |

| Polyurethane (Control) | Lab simulation (enzymatic) | Susceptibility to degradation (%) | Baseline |

| Polyurethane + this compound | Lab simulation (enzymatic) | Susceptibility to degradation (%) | 20% higher than control |

| Polyurethane (Control) | Not specified (biological) | Surface microbial load | Baseline |

| Polyurethane + this compound | Not specified (biological) | Surface microbial load | 10-12% higher than control |

Analysis of Extractable Species and their Composition from this compound-Modified Materials

The analysis of extractable species from materials modified with this compound is crucial for understanding the fate of the additive and its potential byproducts. These studies identify and quantify compounds that migrate from the polymer matrix, providing insights into degradation pathways and material composition.

Characterization of Low Molecular Weight Polymer and Oligomer Extracts

Characterization of extractable species from this compound-modified materials has identified a range of compounds, including residual monomers, oligomers, and low molecular weight polymer fragments originating from the additive and the polymer matrix smolecule.comclwydcompounders.com. Gel Permeation Chromatography (GPC) is frequently employed to analyze these extracts, revealing oligomers with molecular weights typically ranging from 500 to 5000 g/mol clwydcompounders.com. This compound itself, along with its oligomeric reaction products, constitutes a significant portion of these low molecular weight extracts clwydcompounders.com. The total extractable content in some studies has been reported to be around 0.8% by weight smolecule.com.

Table 3: Characterization of Extractable Species from this compound-Modified Materials

| Extractable Type | Identification Method | Molecular Weight Range ( g/mol ) | Identified Components |

| Low Molecular Weight Polymer | GPC | ~12,000 | PEUU polymer fragments |

| Oligomers | GPC | 500 - 5000 | This compound oligomers, MDI-rich oligomers |

| Residual Monomers | HPLC/GPC | ~100-200 | This compound monomer units |

| Low Molecular Weight Fragments | GPC/NMR | Varies | Polymer matrix fragments, degradation products |

| Additives | GPC/FT-IR | Varies | Santowhite powder, this compound |

| Other Species | GC-MS/FT-IR | Varies | Aniline, residual processing aids |

Compound List

this compound

Advanced Analytical and Computational Methodologies in Methacrol 2138f Research

Spectroscopic Techniques for Surface and Bulk Analysis

Spectroscopic techniques are fundamental for elucidating the chemical composition and structural characteristics of Methacrol 2138F, both in bulk and at surfaces.

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), has been applied to investigate the surface chemistry of poly(ether urethane (B1682113) urea) (PEUU) formulations modified with this compound. Studies employing ESCA have demonstrated that PEUU samples incorporating this compound exhibit a higher surface concentration of nitrogen when compared to unmodified base PEUU formulations nih.gov. This observation highlights the utility of ESCA in quantifying elemental composition at the material's surface, thereby revealing the surface enrichment of nitrogen-containing components derived from this compound. The technique is crucial for understanding how additives like this compound alter the surface composition, which can significantly impact interfacial interactions and material performance nih.gov.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed in the analysis of extracts derived from polyether urethane urea (B33335) (PEUU) materials containing this compound. Research has identified specific infrared (IR) absorption bands within these extracts that are attributed to this compound and co-additives such as Santowhite researchgate.netscribd.comvdoc.pub. For instance, quantitative analysis of Santowhite in extracts involved the identification of characteristic IR bands, suggesting that similar approaches can be applied to this compound to detect its presence and potential chemical changes or degradation products in extracted samples scribd.comvdoc.pub. ATR-FTIR is also recognized for its broad applicability in surface characterization of polymer materials, enabling the study of chemical changes without extensive sample preparation researchgate.netmt.comazolifesciences.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly informative technique for determining the detailed structure, connectivity, and chemical environment of molecules. While comprehensive direct applications of NMR for characterizing this compound itself are not extensively detailed within the reviewed literature, proton NMR spectroscopy has been mentioned in a patent context concerning the analysis of residues containing products where this compound was present as an additive, alongside residual solvents like benzene (B151609) google.com. NMR spectroscopy, in general, is a cornerstone for structural elucidation, enabling the definitive identification of functional groups, molecular architecture, and stereochemistry within complex chemical entities nih.govyoutube.com.

Morphological and Microstructural Characterization Methods

Methods for morphological and microstructural characterization are essential for visualizing and quantifying the physical arrangement and features of this compound within material matrices.

Optical microscopy has been utilized to examine polyetherurethane (PEU) specimens that incorporated this compound as an additive. These investigations revealed that this compound exhibits immiscibility within the base PEU matrix, leading to the formation of discrete domains. These domains were observed to be approximately 0.5 micrometers in size smolecule.comnih.gov. This technique provides direct visual confirmation of the material's microstructure and the dispersion characteristics of additives like this compound.

Scanning Electron Microscopy (SEM) has proven to be a critical tool for characterizing the morphological features of materials containing this compound. SEM studies conducted on poly(ether urethane urea) (PEUU) materials loaded with this compound have effectively visualized phase separation, identifying immiscible domains of the additive approximately 0.5 micrometers in size within the polymer matrix nih.govsmolecule.comnih.govbvsalud.org. Furthermore, SEM analyses have indicated that these additive microdroplets are notably absent from the air-side surface of the loaded PEUU films nih.gov. SEM has also been employed to assess surface degradation in implanted polyurethanes researchgate.net and to characterize environmental stress cracking (ESC) in PEUU elastomers, providing detailed insights into surface topography and microstructural changes nih.gov.

Data Tables

Table 1: Composition of this compound

| Component | Monomer Type | Weight Ratio |

| This compound | Copolymer | |

| Diisopropylaminoethyl methacrylate (B99206) (DIPAM) | 75% | |

| n-Decyl methacrylate (DM) | 25% | |

| Source: smolecule.comnih.govnih.gov |

Table 2: Morphological Features of this compound Domains in PEU

| Technique | Observation | Domain Size | Source |

| Optical Microscopy | Immiscible domains dispersed in PEU matrix | ~0.5 micrometers | smolecule.comnih.gov |

| SEM | Immiscible domains dispersed in PEU matrix | ~0.5 micrometers | smolecule.comnih.gov |

| SEM | Microdroplets not present on air-side surface | N/A | nih.gov |

Compound List

this compound

Diisopropylaminoethyl methacrylate (DIPAM)

n-Decyl methacrylate (DM)

Poly(ether urethane urea) (PEUU)

Polyetherurethane (PEU)

Santowhite

Emerging Research Directions and Theoretical Perspectives

Theoretical Modeling of Methacrol 2138F Behavior in Polymer Matrices

The performance of this compound as a surface-modifying additive is intrinsically linked to its behavior within the host polymer matrix. Theoretical modeling offers a powerful tool to predict and understand the complex interactions at the molecular level, guiding the rational design of new materials.

Computational simulations, such as Molecular Dynamics (MD) and Dissipative Particle Dynamics (DPD), are poised to provide significant insights into the migration and orientation of this compound within a polymer bulk. These models can simulate the phase separation and surface segregation of this amphiphilic copolymer, driven by the thermodynamic incompatibility between its hydrophilic DIPAM and hydrophobic DM components and the host polymer.

A key area of theoretical investigation is the influence of the host polymer's chemistry and architecture on the surface expression of this compound. For instance, in a relatively hydrophobic matrix like polyurethane, the hydrophobic DM segments of this compound are likely to remain entangled within the bulk, while the hydrophilic DIPAM moieties are predicted to migrate towards the surface, particularly in an aqueous environment. This dynamic reorientation is crucial for the material's biological performance.

Theoretical models can also be employed to study the kinetics of this surface segregation process. The rate of migration of this compound to the surface is influenced by factors such as its concentration, the viscosity of the polymer melt during processing, and the post-fabrication annealing conditions. Predictive modeling of these kinetics can optimize manufacturing processes to achieve the desired surface concentration of the additive.

Furthermore, self-consistent field theory (SCFT) can be utilized to predict the equilibrium morphology of this compound within the polymer matrix. Depending on its concentration and the interaction parameters with the host polymer, this compound may form various micro- or nanostructures, such as micelles or lamellae, within the bulk. These structures can act as reservoirs for the additive, influencing its long-term surface activity.

| Modeling Technique | Predicted Behavior of this compound | Key Influencing Factors |

| Molecular Dynamics (MD) | Migration and orientation at the polymer-water interface. | Polymer chemistry, water content, temperature. |

| Dissipative Particle Dynamics (DPD) | Micro-phase separation and domain formation. | Concentration of this compound, polymer architecture. |

| Self-Consistent Field Theory (SCFT) | Equilibrium morphology (micelles, lamellae). | Interaction parameters, block copolymer composition. |

Future Avenues in Surface Modification Strategies Using this compound Analogs

The success of this compound paves the way for the development of novel analogs with tailored functionalities for advanced surface modification. Future research will likely focus on synthesizing new copolymers with varied chemical compositions and architectures to achieve enhanced or specific biological responses.

One promising direction is the synthesis of this compound analogs with different ratios of hydrophilic to hydrophobic monomers. By fine-tuning this ratio, the surface energy and wettability of the modified polymer can be precisely controlled, which in turn influences protein adsorption and cell adhesion. For example, increasing the proportion of the hydrophilic component could lead to surfaces with enhanced protein repellency.

Another avenue of exploration is the incorporation of other functional monomers into the copolymer structure. These could include monomers with specific bioactive moieties, such as peptides or saccharides, to promote targeted cell interactions or antimicrobial properties. The synthesis of such "smart" copolymers would allow for the creation of multifunctional surfaces that can actively modulate the biological environment.

The architectural design of this compound analogs also presents a rich area for future research. Moving beyond linear random copolymers, the synthesis of block copolymers, graft copolymers, or even star-shaped polymers could offer superior control over the surface morphology and the presentation of functional groups. For instance, a block copolymer architecture might lead to more defined and stable surface nanostructures compared to a random copolymer.

Furthermore, the development of environmentally responsive this compound analogs is a compelling prospect. By incorporating monomers that respond to changes in pH or temperature, it may be possible to create dynamic surfaces that can alter their properties in response to physiological cues. This could have significant implications for applications such as drug delivery and regenerative medicine.

Hypothesis Generation for Long-Term Material Performance and Degradation Mitigation

The long-term stability and performance of materials containing this compound are critical for their application in biomedical devices. Generating and testing hypotheses regarding degradation mechanisms and mitigation strategies is essential for ensuring their durability and safety.

Hypothesis 1: The leaching of this compound from the polymer matrix is a primary contributor to the long-term degradation of surface properties.

It is hypothesized that over time, unbound or physically entangled this compound molecules can slowly leach out of the polymer matrix when in contact with a fluid environment. This would lead to a gradual loss of surface hydrophilicity and a corresponding increase in protein adsorption and cell adhesion, ultimately compromising the material's biocompatibility.

Mitigation Strategy: Covalently grafting this compound or its analogs to the polymer backbone of the host material could prevent leaching and ensure the long-term stability of the modified surface.

Hypothesis 2: The degradation of the ester linkages within the methacrylate (B99206) backbone of this compound via hydrolysis contributes to a decline in material performance.

The ester groups in the methacrylate monomers of this compound are susceptible to hydrolysis, especially in a biological environment. This chemical degradation could lead to chain scission of the additive, reducing its effectiveness as a surface modifier and potentially releasing small molecule byproducts.

Mitigation Strategy: The synthesis of this compound analogs with more hydrolytically stable linkages, such as ether or amide bonds, could enhance the long-term chemical stability of the additive.

Hypothesis 3: The presence of this compound may influence the bulk degradation of the host polymer.

The amphiphilic nature of this compound could affect the diffusion of water and enzymes into the bulk of the host polymer, thereby altering its degradation profile. For instance, the formation of hydrophilic channels by the additive could accelerate the hydrolytic degradation of a susceptible host polymer like a polyester-urethane.

Mitigation Strategy: Careful selection of a more biostable host polymer, such as a polycarbonate-urethane, in conjunction with this compound could lead to a material with both excellent surface properties and long-term bulk integrity.

| Hypothesis | Potential Consequence | Proposed Mitigation Strategy |

| Leaching of this compound | Loss of surface modification, increased biofouling. | Covalent grafting of the additive. |

| Hydrolytic degradation of this compound | Reduced effectiveness, release of byproducts. | Synthesis of analogs with more stable linkages. |

| Influence on host polymer degradation | Accelerated bulk degradation. | Selection of a more biostable host polymer. |

Interdisciplinary Research Potential Involving this compound in Biomaterials Science

The unique properties of this compound position it as a valuable tool at the intersection of polymer chemistry, materials science, biology, and medicine. Fostering interdisciplinary research will be crucial to unlocking its full potential in the field of biomaterials science.

Collaboration with Cell Biologists and Tissue Engineers: The ability of this compound to modulate protein adsorption and cell adhesion makes it a prime candidate for use in tissue engineering scaffolds. Collaborative research could focus on optimizing the surface properties of scaffolds to guide specific cellular responses, such as promoting the adhesion and proliferation of desired cell types while inhibiting bacterial colonization.

Partnerships with Pharmacologists for Drug Delivery Systems: The amphiphilic nature of this compound suggests its potential use in the development of drug delivery vehicles. The hydrophobic domains could serve as reservoirs for hydrophobic drugs, while the hydrophilic surface could enhance the stability and biocompatibility of the drug carrier in the bloodstream. Interdisciplinary efforts are needed to design and test such systems.

Integration with Advanced Manufacturing and Surface Characterization: The application of advanced manufacturing techniques, such as 3D printing, to create complex medical devices from polymers containing this compound requires a deep understanding of how processing affects the final surface properties. Collaboration with experts in materials processing and surface analysis is essential to ensure that the desired surface modification is achieved and maintained in the final product.

Synergy with Computational Scientists: As discussed in section 7.1, theoretical modeling is a powerful tool for understanding and predicting the behavior of this compound. A synergistic relationship between experimentalists and computational scientists will accelerate the design-build-test-learn cycle for new and improved biomaterials based on this versatile additive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.